



# Application Notes and Protocols: Total Synthesis of Roselipin 1A

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Compound of Interest		
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This document provides a detailed overview and protocol for the total synthesis of **Roselipin 1A**, a bioactive natural glycolipid. The information is based on the first asymmetric total synthesis which also led to the elucidation of its complex stereostructure.

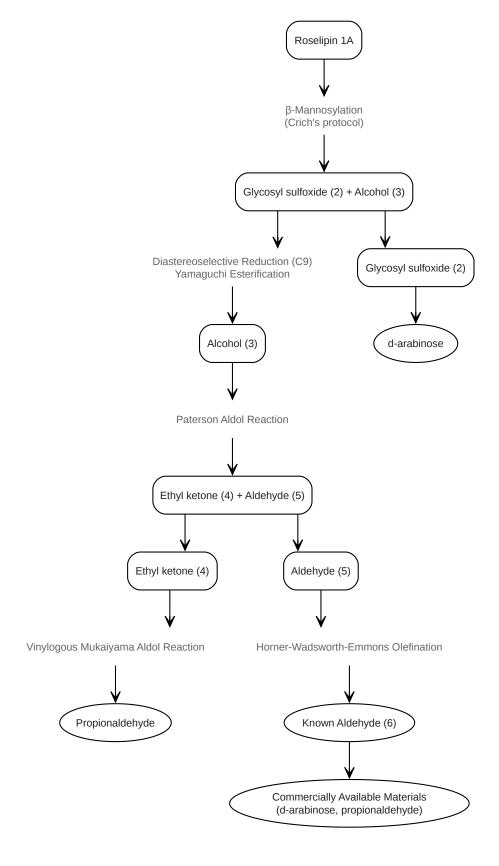
#### Introduction

**Roselipin 1A** is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol formation, with IC50 values ranging from 15 to 22 μΜ.[1][2] This makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and hypertriglyceridemia. The complex structure of **Roselipin 1A**, featuring nine stereogenic centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also provided a pathway for creating analogues for further biological studies.[3] The synthesis was achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]

## **Retrosynthetic Analysis**

The synthetic strategy involves a convergent approach, assembling the molecule from two key fragments: glycosyl sulfoxide 2 and alcohol 3. The retrosynthetic analysis is depicted below.





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Caption: Retrosynthetic analysis of Roselipin 1A.



### **Summary of Key Reactions and Yields**

The total synthesis of **Roselipin 1A** is characterized by several key stereoselective reactions. The yields for the formation of key fragments and the final product are summarized below.

Step	Reactants	Product	Yield (%)	Diastereomeri c Ratio (dr)
Vinylogous Mukaiyama Aldol Reaction	Propionaldehyde	Alcohol 8	90	>20:1
Multi-step conversion	Alcohol 8	α,β-unsaturated aldehyde 9	81 (3 steps)	-
Paterson Aldol Reaction	Aldehyde 9	anti-aldol product	88	>20:1
Horner- Wadsworth- Emmons Olefination	Known aldehyde 6 + Phosphonate 17	Alkene 18	91	15:1 (E/Z)
LiHMDS- mediated Aldol Reaction	Aldehyde 5 + Ethyl ketone 4	Aldol product 22	60	2:1
Dehydration with Martin's Sulfurane	Aldol product 22	α,β-unsaturated ketone	90	-
β-Mannosylation	Glycosyl sulfoxide 2 + Alcohol 3	Compound 23	-	-

## **Experimental Protocols**

The following are detailed protocols for the key stages of the **Roselipin 1A** total synthesis.

#### **Synthesis of Fragment 4 (Ethyl ketone)**



- 1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction[3][5]
- Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama aldol reaction is performed.
- Yield: 90%[3][5]
- Stereoselectivity: >20:1 dr[3][5]
- Note: Specific reagents and conditions for this reaction are not detailed in the provided search results.
- 2. Synthesis of  $\alpha,\beta$ -unsaturated Aldehyde 9[3]
- Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a triethylsilyl (TES) ether.
- Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage using sodium borohydride.
- Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane to furnish the  $\alpha,\beta$ -unsaturated aldehyde 9.
- Overall Yield: 81% over three steps.[3]
- 3. Synthesis of Ketone 11 via Paterson Aldol Reaction[2]
- Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.
- Yield: 88%[2]
- Stereoselectivity: >20:1 dr[2]
- Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield.
  [2]

#### **Synthesis of Fragment 5 (Aldehyde)**

1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination[3]



- Protocol: The synthesis commences with the known aldehyde 6. A Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17.
- Yield: 91%[3]
- Stereoselectivity: 15:1 E/Z ratio.[3]

#### **Assembly of the Polyketide Backbone**

- 1. LiHMDS-mediated syn-selective Aldol Reaction[3][6]
- Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective aldol reaction.
- Product: Aldol product 22.
- Yield: 60%[3][6]
- Diastereoselectivity: 2:1 dr.[3][6]
- Note: Both diastereomers were carried forward to the next step.
- 2. Dehydration to  $\alpha,\beta$ -unsaturated Ketone[3]
- Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.
- Yield: 90%[3]
- 3. Deprotection to form Alcohol 3[2]
- Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Yield: 91%[2]

#### **Final Steps: Glycosylation and Deprotection**

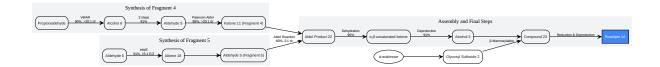
1. β-Selective Mannosylation[3]



- Protocol: A late-stage, stereoselective β-mannosylation is performed using Crich's protocol, coupling glycosyl sulfoxide 2 and alcohol 3.[3] The mannosyl sulfoxide is activated with triflic anhydride at -78 °C in dichloromethane (DCM).[2]
- Product: Compound 23.
- 2. Diastereoselective Reduction and Final Deprotection[2]
- Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is performed. This step achieves high diastereoselectivity (>20:1 dr).[2]
- Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the TES groups are removed with hydrofluoric acid in pyridine (HF·pyridine) to yield the final product, **Roselipin 1A**.[2]

#### **Overall Synthetic Workflow**

The overall workflow for the total synthesis of **Roselipin 1A** is illustrated in the following diagram.



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Caption: Overall workflow of Roselipin 1A total synthesis.

#### Conclusion



The first asymmetric total synthesis of **Roselipin 1A** has been successfully achieved, unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction, a Horner-Wadsworth-Emmons Olefination, and a late-stage  $\beta$ -selective mannosylation.[3] This synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-activity relationship of roselipins as DGAT inhibitors.

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